molecular formula C9H9FOS B8389143 4-Fluoro-7-methoxy-2,3-dihydrobenzo[b]thiophene

4-Fluoro-7-methoxy-2,3-dihydrobenzo[b]thiophene

Cat. No. B8389143
M. Wt: 184.23 g/mol
InChI Key: CVRPDFDPJINJDU-UHFFFAOYSA-N
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Patent
US07417064B2

Procedure details

To a solution of 4-fluoro-7-methoxy-1-benzothiophene (1.55 g, 8.5 mmol, 1 eq) in trifluoroacetic acid (40 ml) was added triethylsilane (3.40 ml, 21.25 mmol, 2.5 eq). The mixture was heated to 60° C. for 48 hours, then cooled to room temperature and the solvent removed in vacuo. The crude product was purified by flash chromatography with a gradient of 40-60% chloroform in heptane to give 1.24 g, 80% recovered starting material and 199 mg, 13% yield of the title compound as a colourless oil: δH (300 MHz, CDCl3) 3.78-6.58 (2H, m, ArH), 3.82 (3H, s, CH3) and 3.44-3.30 (4H, m, SCH2CH2).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
13%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[F:1][C:2]1[C:7]2[CH2:8][CH2:9][S:10][C:6]=2[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
FC1=CC=C(C2=C1C=CS2)OC
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography with a gradient of 40-60% chloroform in heptane
CUSTOM
Type
CUSTOM
Details
to give 1.24 g, 80%
CUSTOM
Type
CUSTOM
Details
recovered

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=2SCCC21)OC
Measurements
Type Value Analysis
AMOUNT: MASS 199 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 12.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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